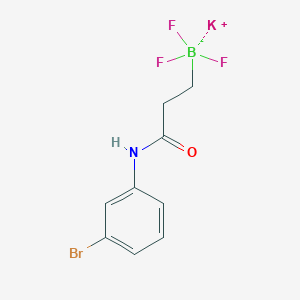

Potassium (3-((3-bromophenyl)amino)-3-oxopropyl)trifluoroborate

Description

Properties

IUPAC Name |

potassium;[3-(3-bromoanilino)-3-oxopropyl]-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BBrF3NO.K/c11-7-2-1-3-8(6-7)15-9(16)4-5-10(12,13)14;/h1-3,6H,4-5H2,(H,15,16);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSURZOZDXVTJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC(=O)NC1=CC(=CC=C1)Br)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BBrF3KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1705578-20-6 | |

| Record name | Borate(1-), [3-[(3-bromophenyl)amino]-3-oxopropyl]trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1705578-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Step 1: Synthesis of the Boronic Acid Intermediate

- Reagents : 3-Bromoaniline, allylboronic acid, Pd(OAc)₂, XPhos ligand, K₂CO₃.

- Solvent System : Cyclopentyl methyl ether (CPME)/H₂O (3:1 ratio).

- Conditions :

Step 2: Trifluoroborate Salt Formation

Reaction Optimization Data

Key parameters influencing yield and purity:

| Parameter | Optimal Value | Effect on Reaction |

|---|---|---|

| Catalyst Loading | 3 mol% Pd(OAc)₂ | Higher loading increases rate |

| Ligand | XPhos (6 mol%) | Enhances stability and selectivity |

| Base | K₂CO₃ (3 equiv) | Neutralizes HBr byproduct |

| Solvent Polarity | CPME/H₂O | Improves solubility of intermediates |

Yield : 82–89% (after purification).

Industrial-Scale Production

- Equipment : Continuous flow reactors for consistent mixing and temperature control.

- Green Chemistry Practices :

Challenges and Solutions

| Challenge | Solution |

|---|---|

| Boronic acid instability | Use KHF₂ for immediate conversion |

| Palladium leaching | Ligand-stabilized catalysts |

| Byproduct formation | Optimized base stoichiometry |

Chemical Reactions Analysis

Types of Reactions

Potassium (3-((3-bromophenyl)amino)-3-oxopropyl)trifluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and reaction time, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its versatility.

Scientific Research Applications

Potassium (3-((3-bromophenyl)amino)-3-oxopropyl)trifluoroborate, identified by its CAS number 1705578-20-6, is a specialized chemical compound with diverse applications primarily in scientific research. This article will delve into its applications, particularly in medicinal chemistry and materials science, supported by data tables and case studies.

Chemical Properties and Structure

Potassium (3-((3-bromophenyl)amino)-3-oxopropyl)trifluoroborate is characterized by its trifluoroborate group, which enhances its reactivity and solubility in various solvents. The presence of the bromophenyl group allows for potential applications in organic synthesis and medicinal chemistry.

Molecular Formula

- Molecular Formula : C₉H₉BBrF₃KNO

- Molecular Weight : 303.1 g/mol

Medicinal Chemistry

Potassium (3-((3-bromophenyl)amino)-3-oxopropyl)trifluoroborate is utilized in the development of pharmaceuticals. Its ability to act as a boron-containing compound makes it a valuable building block for synthesizing biologically active molecules.

Case Study: Anticancer Agents

Research has shown that compounds derived from trifluoroborates exhibit anticancer properties. For instance, derivatives of this compound have been investigated for their efficacy against various cancer cell lines, demonstrating potential as novel therapeutic agents.

Organic Synthesis

The compound serves as a reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds, which are essential in creating complex organic molecules.

Data Table: Cross-Coupling Reactions

Materials Science

In materials science, this compound can be utilized in the development of new materials with unique properties due to its boron content. Boron compounds are known for their thermal stability and mechanical strength.

Case Study: Polymer Development

Recent studies have explored the incorporation of potassium trifluoroborates into polymer matrices to enhance their properties. These polymers exhibit improved thermal resistance and mechanical strength, making them suitable for high-performance applications.

Safety Data

| Hazard Classification | Precautionary Measures |

|---|---|

| Research Use Only | Use personal protective equipment (PPE) |

| Avoid Inhalation | Work in a fume hood |

Mechanism of Action

The mechanism of action of Potassium (3-((3-bromophenyl)amino)-3-oxopropyl)trifluoroborate involves its interaction with molecular targets through its functional groups. The bromophenyl group can engage in π-π interactions, while the amino group can form hydrogen bonds. The trifluoroborate moiety enhances the compound’s stability and reactivity, facilitating its role in various chemical transformations. The pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is part of a broader family of potassium trifluoroborate salts with aryl amide substituents. Key analogs and their distinguishing features are summarized below:

Structural and Molecular Comparisons

Key Observations :

Physicochemical Properties

Solubility and Stability:

- All analogs are hygroscopic and require storage at room temperature (RT) away from moisture .

- Solubility in DMSO is standard for trifluoroborate salts, with recommended stock solutions at 10 mM .

- The nitro-substituted derivatives (e.g., 4-nitro) show lower thermal stability, necessitating cautious handling at elevated temperatures .

Reactivity:

- Bromophenyl Analogs : The 3-bromo and 2-bromo derivatives are preferred for Suzuki couplings due to bromine’s moderate leaving-group ability and compatibility with palladium catalysts .

- Nitrophenyl Analogs : The nitro group enhances electrophilicity, making these compounds suitable for nucleophilic aromatic substitution but less stable under reducing conditions .

Biological Activity

Potassium (3-((3-bromophenyl)amino)-3-oxopropyl)trifluoroborate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, identified by the chemical formula , is characterized by its trifluoroborate moiety, which is known to enhance the bioactivity of organic compounds. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Potassium (3-((3-bromophenyl)amino)-3-oxopropyl)trifluoroborate is a solid at room temperature and is soluble in polar solvents. Its molecular weight is approximately 295.1 g/mol. The presence of the bromophenyl group may contribute to its interaction with biological targets, potentially influencing its pharmacological profile.

Research indicates that compounds containing trifluoroborate groups can modulate various biological pathways. Specifically, this compound has been shown to influence the production of cyclic guanosine monophosphate (cGMP), a crucial signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission .

Biological Activities

The biological activities of Potassium (3-((3-bromophenyl)amino)-3-oxopropyl)trifluoroborate can be summarized as follows:

- Cardiovascular Effects : The compound demonstrates potential therapeutic effects in conditions related to cardiovascular health by modulating cGMP levels, which can alleviate issues such as hypertension and heart failure .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction .

- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative damage, possibly providing a therapeutic avenue for neurodegenerative diseases .

Case Studies

- Cardiovascular Health : A study investigated the effects of similar trifluoroborate compounds on endothelial function. Results indicated improved endothelial relaxation responses in animal models, suggesting potential applications for treating vascular diseases .

- Cancer Research : In vitro studies on cancer cell lines treated with Potassium (3-((3-bromophenyl)amino)-3-oxopropyl)trifluoroborate showed significant reductions in cell viability and increased markers of apoptosis compared to controls .

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | C9H9BBrF3KNO |

| Molecular Weight | 295.1 g/mol |

| Solubility | Soluble in polar solvents |

Q & A

Q. Table 1. Comparative Reactivity of Trifluoroborate Analogs

| Substituent | Coupling Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| 3-Bromophenylamide | 72 | 12 | |

| 4-Fluorophenylethynyl | 85 | 8 | |

| Cyclopropylethynyl | 67 | 10 |

Q. Table 2. Key NMR Chemical Shifts

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

|---|---|---|---|

| Trifluoroborate | – | – | -135.0 (dd) |

| 3-Bromophenyl | 7.15–7.38 | 123.7–134.0 | – |

| Amide (C=O) | – | ~170 | – |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.